(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione: is a synthetic organic compound characterized by a complex structure that includes a furan ring, a piperidine ring, and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Chlorination: The starting material, phenylfuran, undergoes nitration to introduce a nitro group at the 3-position and chlorination to add a chlorine atom at the 4-position.
Formation of Methanethione: The nitro-chloro phenylfuran is then reacted with piperidine and carbon disulfide under basic conditions to form the methanethione group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In materials science, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their functions. The presence of the nitro and methanethione groups suggests potential for redox activity, which could be exploited in biological systems.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Bromo-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione: Similar structure but with a bromine atom instead of chlorine.
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(morpholin-1-yl)methanethione: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The unique combination of a furan ring, a piperidine ring, and a methanethione group in (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione provides distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[5-(4-chloro-3-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-12-5-4-11(10-13(12)19(20)21)14-6-7-15(22-14)16(23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKFNNJZHLHHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.